N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide maleate
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Overview
Description
N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an aminoethyl group attached to the nitrogen atom of the acetamide moiety, and a benzyl(phenyl)amino group attached to the carbon atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(benzyl(phenyl)amino)acetic acid with ethylenediamine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl(phenyl)amino moiety can be replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination or electrophilic aromatic substitution reagents for other substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound may be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The aminoethyl group can form hydrogen bonds with target molecules, while the benzyl(phenyl)amino moiety can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-2-(phenylamino)acetamide: Lacks the benzyl group, which may affect its binding properties and biological activity.
N-(2-Aminoethyl)-2-(benzylamino)acetamide: Lacks the phenyl group, which may influence its chemical reactivity and applications.
N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)propionamide: Contains an additional carbon atom in the acetamide moiety, which may alter its physical and chemical properties.
Uniqueness
N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide is unique due to the presence of both benzyl and phenyl groups, which can enhance its binding interactions and reactivity
Properties
Molecular Formula |
C21H25N3O5 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-(N-benzylanilino)acetamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C17H21N3O.C4H4O4/c18-11-12-19-17(21)14-20(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15;5-3(6)1-2-4(7)8/h1-10H,11-14,18H2,(H,19,21);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
KLWQMCCSTDJOLF-WLHGVMLRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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